Cas no 2171648-09-0 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid)

3-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hex-4-ynoyl side chain, which offers alkyne functionality for click chemistry modifications, and an isopropyl-substituted butanoic acid backbone, enhancing steric control in peptide assembly. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing selective deprotection under mild basic conditions. This compound is particularly valuable for introducing alkyne handles into peptide sequences, enabling subsequent bioconjugation or labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its design balances reactivity with stability, making it suitable for constructing complex peptidomimetics or functionalized biomolecules.
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid structure
2171648-09-0 structure
Product name:3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid
CAS No:2171648-09-0
MF:C28H32N2O5
MW:476.564087867737
CID:5921863
PubChem ID:165778564

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid
    • 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
    • 2171648-09-0
    • EN300-1473534
    • Inchi: 1S/C28H32N2O5/c1-5-6-15-24(26(31)29-18(4)25(17(2)3)27(32)33)30-28(34)35-16-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,17-18,23-25H,15-16H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: OPXHWUXKWRQPSU-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC#CC)C(NC(C)C(C(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 806
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.8

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1473534-50mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
50mg
$2829.0 2023-09-29
Enamine
EN300-1473534-1.0g
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
1g
$0.0 2023-06-06
Enamine
EN300-1473534-500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
500mg
$3233.0 2023-09-29
Enamine
EN300-1473534-100mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
100mg
$2963.0 2023-09-29
Enamine
EN300-1473534-1000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
1000mg
$3368.0 2023-09-29
Enamine
EN300-1473534-2500mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
2500mg
$6602.0 2023-09-29
Enamine
EN300-1473534-5000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
5000mg
$9769.0 2023-09-29
Enamine
EN300-1473534-250mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
250mg
$3099.0 2023-09-29
Enamine
EN300-1473534-10000mg
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynamido]-2-(propan-2-yl)butanoic acid
2171648-09-0
10000mg
$14487.0 2023-09-29

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid Related Literature

Additional information on 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid

Recent Advances in the Study of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0)

The compound 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an alkyne functionality, has shown promise in various applications, ranging from peptide synthesis to drug discovery. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic applications.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids, and the alkyne moiety provides a handle for further functionalization via click chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient incorporation of this compound into peptide chains, enabling the synthesis of complex peptides with improved yield and purity. The study also highlighted the compound's stability under standard SPPS conditions, making it a valuable tool for researchers.

In addition to its utility in peptide synthesis, recent investigations have explored the biological activities of derivatives of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid. A 2024 paper in ACS Chemical Biology reported that certain derivatives exhibit potent inhibitory effects on specific protein-protein interactions involved in cancer progression. The researchers utilized molecular docking and in vitro assays to identify the key structural elements responsible for this activity, paving the way for the development of novel anticancer agents.

Another noteworthy advancement is the application of this compound in the development of targeted drug delivery systems. A recent study in Bioconjugate Chemistry (2023) described the conjugation of 2171648-09-0 with nanoparticles, resulting in a system capable of selectively delivering therapeutic payloads to tumor cells. The alkyne group facilitated the attachment of targeting ligands, while the Fmoc group ensured compatibility with biological systems. This approach holds significant potential for improving the efficacy and reducing the side effects of chemotherapy.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid. Current research is focused on streamlining synthetic routes and enhancing the compound's bioavailability. A 2024 review in Organic Process Research & Development summarized recent progress in this area, emphasizing the need for greener and more cost-effective methodologies.

In conclusion, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-4-ynamido-2-(propan-2-yl)butanoic acid (CAS: 2171648-09-0) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its applications in peptide synthesis, drug discovery, and targeted delivery systems underscore its potential to address unmet medical needs. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for clinical translation.

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